カルモテロール
概要
説明
カルモテロールは、カテコール系ではない実験的な超長時間作用型βアドレナリン受容体作動薬です。TA-2005 およびCHF-4226 のコード名で開発されました。この化合物は、主に慢性閉塞性肺疾患(COPD)、喘息、慢性気管支炎の治療における潜在的な用途について調査されました。 有望な薬理学的プロファイルにもかかわらず、競争上の優位性の欠如により、2010年以前に開発は中止されました .
科学的研究の応用
Chemistry: Carmoterol’s unique structure and reactivity make it a valuable compound for studying beta adrenoreceptor agonists and their interactions.
Biology: Research on Carmoterol has provided insights into the biological mechanisms of beta adrenoreceptor activation and its effects on bronchial muscle.
Medicine: Carmoterol was investigated for its potential to treat respiratory conditions such as COPD, asthma, and chronic bronchitis. .
作用機序
カルモテロールは、β2アドレナリン受容体に選択的に結合することにより、その効果を発揮します。この結合はアデニル酸シクラーゼを活性化し、サイクリックアデノシンモノホスファート(cAMP)の産生を増加させます。cAMPレベルの上昇は、タンパク質キナーゼの活性化をもたらし、標的タンパク質をリン酸化して気管支拡張を誘発します。 カルモテロールは、β1アドレナリン受容体よりもβ2アドレナリン受容体に対する高い選択性を持ち、心血管系の副作用を最小限に抑えています .
生化学分析
Biochemical Properties
Carmoterol functions as a beta-2 adrenergic agonist, interacting primarily with beta-2 adrenergic receptors located on the surface of smooth muscle cells in the respiratory tract . These interactions lead to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction . Additionally, carmoterol has been shown to interact with G protein-coupled receptors, facilitating various downstream signaling pathways .
Cellular Effects
Carmoterol exerts significant effects on various cell types, particularly those in the respiratory system. By binding to beta-2 adrenergic receptors on bronchial smooth muscle cells, carmoterol induces muscle relaxation and bronchodilation . This compound also influences cell signaling pathways, including the cAMP pathway, which plays a crucial role in regulating gene expression and cellular metabolism . Furthermore, carmoterol’s interaction with G protein-coupled receptors can modulate inflammatory responses, reducing the release of pro-inflammatory cytokines .
Molecular Mechanism
At the molecular level, carmoterol acts by binding to beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family . This binding triggers a conformational change in the receptor, activating adenylate cyclase and increasing intracellular cAMP levels . The rise in cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, leading to smooth muscle relaxation and bronchodilation . Additionally, carmoterol’s activation of beta-2 adrenergic receptors can inhibit the release of inflammatory mediators, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carmoterol have been observed to change over time. Studies have shown that carmoterol maintains its bronchodilatory effects for over 24 hours after administration . Its stability and degradation can be influenced by factors such as temperature and pH . Long-term exposure to carmoterol has been associated with sustained improvements in lung function and reduced airway inflammation in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of carmoterol vary with different dosages. Low to moderate doses of carmoterol have been shown to produce significant bronchodilation without adverse effects . At higher doses, carmoterol can cause tachycardia, tremors, and other systemic side effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Carmoterol is metabolized primarily in the liver, where it undergoes extensive biotransformation . The metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation and conjugation of carmoterol . These metabolic processes result in the formation of inactive metabolites that are excreted via the kidneys . The interaction of carmoterol with metabolic enzymes can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Carmoterol is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream following inhalation and binds to plasma proteins for transport . Within tissues, carmoterol interacts with specific transporters and binding proteins that facilitate its localization to target cells . The distribution of carmoterol is influenced by factors such as tissue perfusion and receptor density .
Subcellular Localization
The subcellular localization of carmoterol is primarily within the cytoplasm, where it interacts with beta-2 adrenergic receptors on the cell membrane . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of carmoterol within specific cellular compartments . These modifications play a crucial role in directing carmoterol to its site of action and modulating its therapeutic effects .
準備方法
合成経路と反応条件
カルモテロールの合成には、オキシラニル化合物とアミンの縮合が含まれます。プロセスを以下に説明します。
縮合反応: オキシラニル化合物(式I)をアミン(式II)またはその塩と縮合させる。
異性体の調製: (R、R)-カルモテロールなどの特定の異性体の調製には、目的のエナンチオマーが生成されるように、立体選択的な合成技術が用いられます.
工業生産方法
カルモテロールの工業生産方法には、前述の縮合反応を用いた大規模合成が含まれる可能性があります。プロセスは収率と純度を最適化し、反応条件を慎重に制御して、一貫性と品質を確保します。
化学反応の分析
反応の種類
カルモテロールは、次のようないくつかの種類の化学反応を起こします。
酸化: カルモテロールは特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。
還元: 還元反応はカルモテロール内の官能基を改変し、薬理学的特性を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .
科学研究への応用
類似化合物との比較
類似化合物
ホルモテロール: 喘息とCOPDの治療に使用される、別の長時間作用型β2アドレナリン受容体作動薬.
サルメテロール: 作用機序が似ていますが、薬物動態特性が異なる長時間作用型β2作動薬.
カルモテロールの独自性
カルモテロールの独自性は、吸入後24時間以上持続する超長時間作用性にある。 心筋組織よりも気管支筋に対する高い選択性も、カルモテロールを他のβ2作動薬と区別しています .
生物活性
Carmoterol (CHF 4226), a long-acting beta-2 adrenoceptor agonist (LABA), has garnered attention for its potent bronchodilating properties and its potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of carmoterol, summarizing its pharmacological characteristics, research findings, and clinical implications.
Carmoterol is characterized by the molecular formula and a molecular weight of approximately 368.43 g/mol. Its structure includes a p-methoxyphenyl group and an 8-hydroxyl group on the carbostyril aromatic ring, contributing to its selectivity for beta-2 adrenergic receptors . The mechanism of action involves the activation of beta-2 adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) within airway smooth muscle cells. This results in relaxation of these muscles, thereby facilitating bronchodilation .
Pharmacological Properties
Carmoterol exhibits several key pharmacological properties:
- Selectivity : It demonstrates a high affinity for beta-2 adrenergic receptors, with a selectivity ratio significantly favoring beta-2 over beta-1 receptors .
- Onset and Duration : Studies indicate that carmoterol has a rapid onset of action comparable to salbutamol and formoterol, with a longer duration than salmeterol .
- Dosing and Administration : Carmoterol is typically administered via inhalation using Modulite technology, which enhances lung deposition efficiency .
Efficacy in Clinical Trials
Carmoterol's efficacy has been evaluated through various clinical trials. Notably:
- A randomized double-blind trial involving 124 patients with persistent asthma found that 2 µg of carmoterol administered once daily was as effective as 12 µg of formoterol taken twice daily over an 8-day period. Both treatments led to significant improvements in lung function, as measured by forced expiratory volume in 1 second (FEV1) .
- In COPD patients, a dose-finding study revealed that carmoterol at doses of 2 µg and 4 µg resulted in placebo-adjusted improvements in trough FEV1 compared to baseline . Specifically, the 4 µg dose showed better efficacy than two doses of salmeterol (50 µg) given 12 hours apart.
Safety Profile
The safety profile of carmoterol has been assessed across multiple studies. Generally, it is well-tolerated with mild adverse effects reported. Notable findings include:
- No significant changes in ECG results or serum potassium levels were observed during treatment .
- Adverse events were mild; however, higher doses were associated with increased nervous system effects like headache and tremors .
Comparative Analysis with Other LABAs
Carmoterol's biological activity can be compared with other LABAs based on selectivity and potency:
Agonist | β1 Affinity | β2 Affinity | Selectivity Ratio (β2/β1) |
---|---|---|---|
Carmoterol | High | High | Not specified |
Formoterol | Moderate | High | 2.38 |
Salmeterol | Low | Moderate | 1.46 |
Indacaterol | Moderate | Very High | Not specified |
This table highlights carmoterol's competitive positioning among other LABAs regarding receptor affinity and selectivity.
Case Studies and Research Findings
Several case studies have documented the clinical application of carmoterol:
- Asthma Management : In asthmatic patients, carmoterol demonstrated significant improvement in lung function metrics comparable to established LABAs like formoterol .
- COPD Treatment : A study involving COPD patients indicated that carmoterol could serve as an effective once-daily bronchodilator, potentially improving patient adherence due to its dosing regimen .
- Long-Term Efficacy : Ongoing research is needed to evaluate the long-term safety and efficacy profile of carmoterol compared to other LABAs, particularly concerning cardiovascular effects which are a concern with prolonged use of beta agonists .
特性
IUPAC Name |
8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOXNOQMRZISPV-YJYMSZOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201046374 | |
Record name | Carmoterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201046374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147568-66-9 | |
Record name | Carmoterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147568-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carmoterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147568669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carmoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15784 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carmoterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201046374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARMOTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9810NUL4D1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Carmoterol is a long-acting β2-adrenergic receptor agonist (LABA). [, , ] It binds to β2-adrenergic receptors (β2AR) located on airway smooth muscle cells. [, ] This binding activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. [] Elevated cAMP levels promote relaxation of airway smooth muscle, resulting in bronchodilation and improved airflow. [, ]
A: Carmoterol has the molecular formula C21H25NO4 and a molecular weight of 355.42 g/mol. []
A: While specific spectroscopic data is not directly provided in the provided research papers, techniques like NMR and Mass Spectrometry are commonly employed for the structural characterization of compounds like carmoterol. []
ANone: The provided research primarily focuses on the pharmacological aspects of carmoterol as a bronchodilator. Therefore, information about material compatibility, stability under various conditions, catalytic properties, and computational chemistry modeling is not discussed in these papers.
A: Research indicates the development of dry powder inhaler (DPI) formulations containing carmoterol. [] These formulations utilize carriers other than lactose, such as mannitol, glucose, or trehalose, along with ternary components like magnesium stearate to enhance stability and delivery. [] Additionally, microparticles with improved adhesion properties have been investigated for use in dry powder formulations to enhance inhalation efficiency. []
ANone: Information specific to SHE (Safety, Health, and Environment) regulations related to carmoterol is not explicitly discussed in the provided research papers.
A: Carmoterol is considered an ultra-long-acting β2-agonist (ultra-LABA) with a duration of action exceeding 12 hours, potentially reaching 24 hours. [, , , ] This characteristic makes it suitable for once-daily administration. [, ]
ANone: Specific details on the metabolic pathways and excretion routes of carmoterol are not extensively discussed in the provided papers.
A: Studies using guinea pig models have demonstrated the positive interaction between carmoterol and tiotropium bromide in controlling airway changes induced by various challenges. []
ANone: The provided research primarily focuses on the pharmacological profile and clinical development of carmoterol as a bronchodilator. As a result, specific details regarding resistance mechanisms, toxicological data, drug delivery strategies, biomarker research, analytical techniques, environmental impact, dissolution and solubility profiles, method validation, quality control measures, immunogenicity, drug transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications are not extensively addressed in these papers.
A: The development of carmoterol represents part of the continued research and development efforts in discovering ultra-LABAs with longer durations of action, aiming to improve patient compliance and therapeutic outcomes in asthma and COPD management. [, ]
A: While not explicitly discussed, the development and investigation of carmoterol highlight the interdisciplinary nature of pharmaceutical research, involving medicinal chemistry, pharmacology, formulation science, and clinical research. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。